molecular formula C11H10Cl2O2 B8386503 3-(3,4-Di-chlorophenyl)-4-pentenoic acid

3-(3,4-Di-chlorophenyl)-4-pentenoic acid

Cat. No. B8386503
M. Wt: 245.10 g/mol
InChI Key: MBRPOVAWZSGEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05691362

Procedure details

Treat a solution of the product of Step 3 (15 g, 61 mmol, dried by azeotropic distillation with toluene, 1×50 mL) in dry THF (250 mL) at -78° C. with chlorotriethylsilane (20.2 mL, 120 mmol), rapidly followed by the addition of 0.5M toluene solution of potassium bis(trimethylsilyl)amide (183 mL, 91.5 mmol) via addition funnel over 50 min. Allow the mixture to warm to 23° C., then heat to reflux for 3 h. Allow the solution to gradually cool overnight, then quench with saturated NH4Cl (150 mL). Stir the resulting mixture vigorously for 3 h, treat with 1M HCl (150 mL) and extract with Et2O (500 mL). Extract the aqueous layer with Et2O (400 mL) and wash the combined organic layers with 300 mL of 5% NaOH followed by 8×150 mL of 5% NaOH. Cool the combined aqueous layers to 5° C. and carefully (temperature kept to 5°-10° C.) acidify with conc. HCl (ca 175 mL) to pH 1. Extract the aqueous layer with CH2Cl2 (2×800 mL), dry (Na2SO4) and concentrate to give 3-(3,4-di-chlorophenyl)-4-pentenoic acid as a faint yellow oil, 13.4 g (54.5 mmol, 89%).
Name
product
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
183 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)(=O)C.Cl[Si]([CH2:22][CH3:23])(CC)CC.C1(C)C=CC=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].C1C[O:44]CC1>>[Cl:15][C:10]1[CH:9]=[C:8]([CH:7]([CH:22]=[CH2:23])[CH2:6][C:5]([OH:4])=[O:44])[CH:13]=[CH:12][C:11]=1[Cl:14] |f:3.4|

Inputs

Step One
Name
product
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC=CC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
20.2 mL
Type
reactant
Smiles
Cl[Si](CC)(CC)CC
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
183 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
Stir the resulting mixture vigorously for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to gradually cool overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quench with saturated NH4Cl (150 mL)
ADDITION
Type
ADDITION
Details
treat with 1M HCl (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with Et2O (500 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with Et2O (400 mL)
WASH
Type
WASH
Details
wash the combined organic layers with 300 mL of 5% NaOH
TEMPERATURE
Type
TEMPERATURE
Details
Cool the combined aqueous layers to 5° C.
CUSTOM
Type
CUSTOM
Details
carefully (temperature kept to 5°-10° C.)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with CH2Cl2 (2×800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.